molecular formula C17H15FN4OS2 B6118727 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea

Cat. No.: B6118727
M. Wt: 374.5 g/mol
InChI Key: WGYUPTYTCBHOIJ-UHFFFAOYSA-N
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Description

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a thiadiazole ring, a fluorobenzyl group, and a methylphenyl urea moiety, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Preparation Methods

The synthesis of 1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the formation of the thiadiazole ring, followed by the introduction of the fluorobenzyl and methylphenyl urea groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-{5-[(2-Fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN4OS2/c1-11-6-8-13(9-7-11)19-15(23)20-16-21-22-17(25-16)24-10-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYUPTYTCBHOIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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